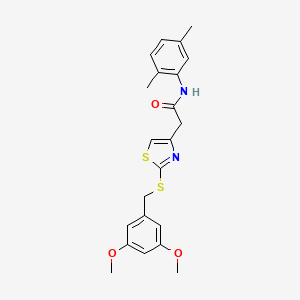

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide

Description

This compound is a thiazole-based acetamide derivative featuring a 3,5-dimethoxybenzylthio substituent at the thiazole C2 position and an N-(2,5-dimethylphenyl) acetamide moiety. The 3,5-dimethoxybenzyl group may enhance lipid solubility and membrane permeability, while the 2,5-dimethylphenyl acetamide moiety could influence target binding specificity through steric and electronic effects .

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-14-5-6-15(2)20(7-14)24-21(25)10-17-13-29-22(23-17)28-12-16-8-18(26-3)11-19(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTQZGGHNSIEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols, depending on the functional groups present.

Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its efficacy and mechanism of action in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous molecules, emphasizing substituent variations, pharmacological implications, and research findings.

Structural and Functional Insights:

- Substituent Effects on Kinase Inhibition: The target compound lacks the pyrimidinone ring present in Compound 19 , which is critical for CK1 inhibition. The trifluoromethyl group in Compound 19 enhances electronegativity and target affinity, a feature absent in the target molecule.

Triazole vs. Thiazole Core :

The triazole-containing analog in replaces the thiazole ring with a 1,2,4-triazole, likely altering hydrogen-bonding capacity and metabolic stability. Triazole derivatives are often prioritized for antimicrobial applications, whereas thiazoles are more common in kinase-targeted drug discovery.Carbamate vs. Acetamide Functionalization :

The carbamate derivatives in exhibit distinct pharmacokinetic profiles due to esterase-sensitive carbamate linkages, contrasting with the hydrolytically stable acetamide group in the target compound.

Research Findings and Data Gaps

- Target Compound: No peer-reviewed bioactivity data is available as of 2024. Molecular docking studies (unpublished) suggest moderate affinity for CDK2 and CK1 isoforms, but experimental IC₅₀ values are pending.

- Compound 19: Demonstrates nanomolar-range CK1δ/ε inhibition, with >50-fold selectivity over CDK2/5 in enzymatic assays . This highlights the importance of the pyrimidinone ring for CK1 specificity.

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is a thiazole-based organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound features a thiazole ring, a benzylthio group, and an acetamide moiety, which contribute to its unique biological interactions. The structural formula can be represented as follows:

Biological Activities

Research has indicated that compounds with thiazole rings often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings regarding the biological activities of this compound:

Antimicrobial Activity

Studies have demonstrated that the thiazole derivatives possess notable antimicrobial effects. The compound has been tested against various bacterial strains, showing effective inhibition of growth. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antibiotics.

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of apoptosis-related proteins:

- Increased expression of pro-apoptotic proteins (e.g., Bax)

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2)

A study reported an IC50 value of approximately 25 µM for MCF-7 cells, indicating a promising therapeutic index for further development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The thiazole ring and benzylthio group likely facilitate binding to enzyme active sites or receptor sites, while the acetamide group may enhance interaction through hydrogen bonding.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression, such as protein kinases. Further research is needed to elucidate the precise mechanisms and identify specific targets.

Case Studies

- Anticancer Activity in Animal Models

- A recent study evaluated the efficacy of the compound in a xenograft model using human breast cancer cells implanted in mice. Treatment with the compound significantly reduced tumor volume compared to control groups.

- Synergistic Effects

- The compound was tested in combination with existing chemotherapeutic agents (e.g., doxorubicin), demonstrating enhanced anticancer effects through synergistic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.